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Compound of Interest

Compound Name: APX-115

Cat. No.: B2423854

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of APX-115, a novel pan-NADPH oxidase (Nox)
inhibitor, with other antioxidant therapies. The following sections detail its mechanism of action,
comparative efficacy in preclinical studies, and relevant experimental data to support its
potential as a therapeutic agent in diseases driven by oxidative stress.

Mechanism of Action: A Pan-Nox Inhibitor

APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, orally active small molecule
that inhibits multiple isoforms of the NADPH oxidase enzyme family. Nox enzymes are a major
source of reactive oxygen species (ROS) in mammalian cells, and their overactivity is
implicated in the pathophysiology of numerous diseases, including diabetic kidney disease.
APX-115's broad-spectrum inhibition of Nox1, Nox2, and Nox4 distinguishes it from more
selective antioxidants.

The rationale behind a pan-Nox inhibitor is that multiple Nox isoforms are often expressed in
the same tissue and contribute to pathology, suggesting that a broader inhibition may be more
effective than targeting a single isoform.

Comparative Efficacy of APX-115

Preclinical studies have benchmarked APX-115 against established and emerging antioxidant
strategies, primarily in the context of diabetic nephropathy.
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APX-115 vs. Losartan

Losartan, an angiotensin Il receptor blocker, is a standard treatment for diabetic kidney
disease, with one of its mechanisms being the reduction of oxidative stress. A key study in a
streptozotocin (STZ)-induced diabetic mouse model directly compared the efficacy of APX-115
with losartan.

Key Findings:

o Both APX-115 and losartan effectively prevented kidney injury, including albuminuria,
glomerular hypertrophy, and tubular injury.

o Both treatments significantly attenuated oxidative stress markers, including lipid
hydroperoxides (LPO), nitrotyrosine, and 8-oxo-dG.

o APX-115, similar to losartan, reduced kidney inflammation, as evidenced by decreased
expression of TNFa and MCP1, and reduced macrophage infiltration.

e Interestingly, APX-115 treatment also led to a significant decrease in the mRNA levels of
Nox1, Nox2, and Nox4, suggesting a potential positive feedback loop between Nox activity
and expression.

APX-115 vs. GKT137831 (a dual Nox1/Nox4 inhibitor)

A study in db/db mice, a model of type 2 diabetes, compared APX-115 with GKT137831, a
selective dual inhibitor of Nox1 and Nox4.

Key Findings:

o Both APX-115 and GKT137831 improved insulin resistance and reduced plasma 8-
isoprostane levels, a marker of oxidative stress.

o While both agents improved some aspects of kidney function, APX-115 was superior in
improving mesangial expansion, a key histological feature of diabetic nephropathy.

o APX-115 also demonstrated a greater effect in reducing macrophage infiltration in both
adipose tissue and the kidney compared to GKT137831.
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e These findings suggest that the broader inhibition of Nox isoforms, including Nox2, by APX-
115 may offer additional therapeutic benefits over more selective Nox1/4 inhibition in the
context of diabetic kidney disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative studies.

Table 1: Inhibitory Activity of APX-115

Isoform Ki (uM)
Nox1 1.08
Nox2 0.57
Nox4 0.63

Table 2: Comparative Effects of APX-115 and Losartan in STZ-induced Diabetic Mice
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Parameter

Diabetic Control

APX-115 (60
mgl/kg/day)

Losartan (1.5
mgl/kg/day)

Urinary Albumin

i Increased Significantly Reduced Significantly Reduced
Excretion
Glomerular
Present Prevented Prevented
Hypertrophy
Kidney TNFa mRNA Increased Significantly Reduced Significantly Reduced
Kidney MCP1 mRNA Increased Significantly Reduced Significantly Reduced
Macrophage
o Increased Attenuated Attenuated
Infiltration (F4/80)
Plasma LPO Increased Significantly Inhibited Not Reported
Kidney LPO Increased Significantly Inhibited Not Reported
Kidney Nox1, Nox2, o .
Increased Significantly Inhibited Not Reported

Nox4 mRNA

Table 3: Comparative Effects of APX-115 and GKT137831 in db/db Mice
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. . APX-115 (60
Parameter Diabetic Control GKT137831
mgl/kg/day)
Insulin Resistance Increased Significantly Improved  Significantly Improved
Plasma 8-isoprostane  Increased Decreased Not Reported
] ] o No Significant
Mesangial Expansion Present Significantly Improved
Improvement
Adipose Tissue
Macrophage Increased Decreased Not Reported
Infiltration (F4/80)
Kidney Macrophage
T Increased Decreased Not Reported
Infiltration (F4/80)
Kidney Nox1, Nox2,
Nox4 Protein Increased Decreased Not Reported

Expression

Experimental Protocols

STZ-Induced Diabetic Mouse Model

o Animal Model: C57BL/6J mice.

 Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ) at 50 mg/kg/day for 5

consecutive days.

o Treatment: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) was administered orally for

12 weeks.

o Key Measurements: Urinary albumin and creatinine, plasma cystatin C, real-time PCR for

gene expression (TNFa, MCP1, Nox1, Nox2, Nox4), immunohistochemistry for F4/80, and

measurement of oxidative stress markers (LPO, nitrotyrosine, 8-oxo-dG).

db/db Mouse Model of Type 2 Diabetes

e Animal Model: Eight-week-old db/m and db/db mice.
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o Treatment: APX-115 (60 mg/kg/day) or GKT137831 was administered by oral gavage for 12
weeks.

o Key Measurements: Plasma 8-isoprostane, assessment of insulin resistance, histological

analysis of mesangial expansion, immunohistochemistry for F4/80, and Western blot for Nox
protein expression.

Signaling Pathways and Experimental Workflow

APX-115 Mechanism of Action in Diabetic Kidney
Disease
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Caption: APX-115 inhibits multiple Nox isoforms, reducing ROS and downstream pathology.

Experimental Workflow for Comparative Studies

 To cite this document: BenchChem. [APX-115: A Head-to-Head Comparison with Other
Antioxidants in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2423854#head-to-head-comparison-of-apx-115-and-
other-antioxidants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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